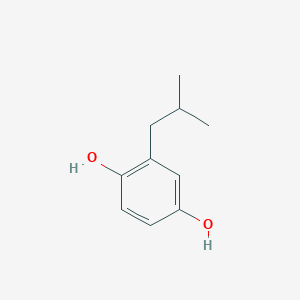

2-isobutylbenzene-1,4-diol

Description

The exact mass of the compound 2-(2-Methylpropyl)benzene-1,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQYCWCFQLUSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295013 | |

| Record name | 2-(2-methylpropyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4197-78-8 | |

| Record name | 4197-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methylpropyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-isobutylbenzene-1,4-diol

An In-depth Technical Guide to the Synthesis of 2-Isobutylbenzene-1,4-diol

Executive Summary

This compound, also known as isobutylhydroquinone, is an alkylated phenolic compound of significant interest due to its structural analogy to widely used antioxidants like tert-butylhydroquinone (TBHQ). Its potential applications span roles as a polymer stabilizer, a precursor in fine chemical manufacturing, and an intermediate in the development of novel pharmaceutical agents. This guide provides a comprehensive technical overview of the primary synthetic methodologies for this target molecule, designed for researchers and professionals in chemical and drug development. We will explore the mechanistic underpinnings, operational protocols, and comparative analysis of two principal synthetic strategies: the direct electrophilic alkylation of hydroquinone and a multi-step approach involving Friedel-Crafts acylation followed by reduction. The causality behind experimental choices, process optimization, and validation through self-validating protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Chemistry and Utility of this compound

Molecular Profile

This compound (CAS 4197-78-8) is an aromatic diol with the molecular formula C₁₀H₁₄O₂.[1][2] The molecule consists of a hydroquinone ring substituted at the 2-position with an isobutyl group. This alkyl substituent significantly influences the compound's physical properties, such as its solubility and antioxidant potential, by increasing its lipophilicity and sterically hindering the hydroxyl groups.

Significance and Potential Applications

While specific applications for this compound are not as extensively documented as for its close analog TBHQ, its structure suggests strong potential in several areas:

-

Antioxidant: Alkylated hydroquinones are renowned for their ability to scavenge free radicals, making them effective antioxidants in polymers, oils, and foods.[3] The isobutyl group provides steric hindrance that can enhance the stability of the resulting phenoxy radical, a key attribute for antioxidant activity.

-

Polymerization Inhibitor: Similar to hydroquinone, the title compound can act as an inhibitor for radical polymerization during the storage and transport of reactive monomers.

-

Pharmaceutical Intermediate: The hydroquinone motif is a common feature in many biologically active molecules. Functionalization with an isobutyl group provides a scaffold for creating derivatives with tailored pharmacological profiles.[4]

Core Synthetic Challenges

The presents several key challenges that any viable synthetic route must address:

-

Regioselectivity: The hydroquinone ring has two equivalent reactive positions (2 and 5) ortho to the hydroxyl groups. Mono-alkylation is desired, but over-alkylation to form 2,5-diisobutylbenzene-1,4-diol is a significant competing reaction.

-

Chemoselectivity (O- vs. C-alkylation): The nucleophilic hydroxyl groups can compete with the aromatic ring for the electrophile, leading to the formation of undesired ether byproducts (O-alkylation).

-

Product Stability: Hydroquinones are susceptible to oxidation, especially under harsh reaction conditions or in the presence of air, which can lead to the formation of the corresponding benzoquinone and other colored impurities.[5]

Primary Synthetic Pathway: Direct Electrophilic Alkylation of Hydroquinone

The most direct and industrially scalable approach to synthesizing alkylated hydroquinones is through a Friedel-Crafts-type electrophilic alkylation. This method involves reacting hydroquinone with an appropriate alkylating agent in the presence of a strong acid catalyst.

Mechanistic Principles

The reaction proceeds via electrophilic aromatic substitution. The strong acid catalyst (e.g., H₂SO₄, H₃PO₄) serves to generate a highly reactive electrophile, the isobutyl carbocation, from an alkene (isobutylene) or an alcohol (tert-butyl alcohol, which dehydrates in situ).[3][6] The electron-rich hydroquinone ring then acts as a nucleophile, attacking the carbocation. The two hydroxyl groups are strongly activating and ortho-, para-directing. Since the para positions are occupied, substitution occurs exclusively at the ortho positions.

Reaction Mechanism Diagram

A diagram illustrating the acid-catalyzed alkylation of hydroquinone.

Caption: Mechanism of the acid-catalyzed alkylation of hydroquinone.

Experimental Protocol: Synthesis via Alkylation with tert-Butyl Alcohol

This protocol is adapted from established procedures for alkylating hydroquinone.[6]

Materials:

-

Hydroquinone (1.0 eq)

-

tert-Butyl alcohol (1.5 eq)

-

Sulfuric acid (70% aqueous solution)

-

Sodium bicarbonate solution (5%)

-

Deionized water

-

Toluene or Hexane (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, disperse hydroquinone (1.0 eq) in a 70% sulfuric acid solution. The typical ratio is approximately 15-20 parts by weight of acid solution to 1 part hydroquinone.

-

Cool the stirred suspension to 15-20°C using an ice bath.

-

Slowly add tert-butyl alcohol (1.5 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.[6] The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Isolate the solid product by vacuum filtration.

-

Wash the crude product cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Perform a final wash with a cold 5% sodium bicarbonate solution to neutralize any residual acid, followed by another wash with deionized water.

-

Dry the white crystalline product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like toluene or a hexane/ethyl acetate mixture.

Process Parameters and Optimization

The yield and selectivity of the alkylation are highly dependent on several parameters. Controlling these variables is key to maximizing the yield of the desired mono-alkylated product while minimizing di-alkylation and byproduct formation.

| Parameter | Typical Range | Effect on Reaction & Causality |

| Catalyst | H₂SO₄, H₃PO₄ | Stronger acids like H₂SO₄ promote faster reaction rates but can also lead to more side reactions and charring if the temperature is not controlled. H₃PO₄ is a milder catalyst, often leading to higher selectivity for the mono-alkylated product.[3] |

| Temperature | 15 - 70 °C | Lower temperatures (e.g., 20-40°C) favor mono-alkylation by reducing the overall reactivity of the system. Higher temperatures increase the reaction rate but significantly promote the formation of the di-substituted product.[6] |

| Molar Ratio | 1.1 - 2.0 eq | A slight excess of the alkylating agent is necessary to drive the reaction, but a large excess will dramatically increase the yield of the di-alkylated byproduct. Stepwise addition of hydroquinone to the reaction mixture can improve selectivity for the mono-alkylated product.[3] |

| Solvent | Toluene, Heptane | An inert organic solvent can be used to create a two-phase system, which can help control the reaction rate and improve selectivity. The solvent also aids in product recovery.[3][7] |

Experimental Workflow Diagram

A visual guide to the alkylation synthesis process.

Caption: Experimental workflow for the via direct alkylation.

Alternative Pathway: Friedel-Crafts Acylation and Reduction

An alternative, albeit longer, route involves a two-step process: Friedel-Crafts acylation of hydroquinone with an isobutyryl group, followed by the reduction of the resulting ketone to the isobutyl group. This pathway can offer superior control over regioselectivity and avoids the carbocation rearrangements sometimes seen in direct alkylations.

Rationale and Strategy

The acylation-reduction sequence circumvents the challenges of polyalkylation. The introduction of the first acyl group deactivates the aromatic ring towards further electrophilic substitution, effectively preventing a second acylation. The subsequent reduction step is typically high-yielding and specific to the carbonyl group. A related strategy is the Fries rearrangement, where hydroquinone is first O-acylated, and the resulting ester is then rearranged using a Lewis acid and heat to the C-acylated product, which can provide better yields and control.[4]

Step 1: Friedel-Crafts Acylation

Mechanism: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates with isobutyryl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the hydroquinone ring to form 2-isobutyrylhydroquinone.[8][9]

Protocol: (Adapted from related acylations of phenolic compounds[4])

-

Suspend anhydrous AlCl₃ (2.2 eq) in a suitable solvent like dichloromethane or nitrobenzene under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0-5°C.

-

In a separate flask, dissolve hydroquinone (1.0 eq) and isobutyryl chloride (1.1 eq) in the same solvent.

-

Add the hydroquinone/acyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the low temperature.

-

After addition, allow the mixture to stir at room temperature for 4-6 hours.

-

Quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.

-

Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-isobutyrylhydroquinone.

Step 2: Clemmensen Reduction

Mechanism: The Clemmensen reduction is ideal for converting aryl ketones to alkanes under acidic conditions, which are compatible with the phenolic hydroxyl groups. The reaction uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

Protocol: (General procedure)

-

Prepare amalgamated zinc by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the liquid and washing the solid with water.

-

In a round-bottom flask fitted with a reflux condenser, add the crude 2-isobutyrylhydroquinone (1.0 eq), amalgamated zinc (excess), concentrated HCl, and a co-solvent like toluene.

-

Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of HCl may be required during the reaction.

-

After cooling, decant the liquid from the remaining zinc.

-

Extract the aqueous layer with toluene or diethyl ether.

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

-

Purify by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

| Feature | Direct Alkylation | Acylation-Reduction |

| Number of Steps | 1 | 2 |

| Regiocontrol | Moderate; risk of di-substitution. | Excellent; deactivation by the acyl group prevents polysubstitution. |

| Reagent Hazards | Corrosive strong acids (H₂SO₄). | Moisture-sensitive and corrosive AlCl₃; toxic mercury salts for Clemmensen reduction. |

| Atom Economy | High | Lower due to the addition and subsequent removal of the carbonyl oxygen. |

| Typical Yields | Moderate to good, but depends heavily on conditions. | Good to excellent over two steps. |

| Scalability | High; well-suited for industrial production. | More complex for large-scale operations due to multiple steps and hazardous reagents. |

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for its intended application.

-

Purification: The primary method for purifying the solid product is recrystallization , often from a nonpolar solvent like toluene or hexane, sometimes with a more polar co-solvent like ethyl acetate. For removing closely related impurities or colored oxidation byproducts, column chromatography on silica gel is highly effective.

-

Characterization: The identity and purity of this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic signals for the isobutyl group, the aromatic protons, and the hydroxyl protons.

-

Infrared (IR) Spectroscopy: Will show a broad O-H stretching band for the hydroxyl groups and characteristic C-H and aromatic C=C stretching bands.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (166.22 g/mol ).[1]

-

Conclusion

The can be effectively achieved through two primary pathways. Direct electrophilic alkylation of hydroquinone is an atom-economical, single-step process that is well-suited for large-scale production, though it requires careful control of reaction conditions to ensure high selectivity for the mono-substituted product. The two-step acylation-reduction route, while more complex, offers superior control over regioselectivity, often resulting in higher purity of the desired isomer before final purification. The choice of method will depend on the specific requirements of the application, including scale, purity standards, and available resources. Future research may focus on developing greener catalytic systems, such as using solid acid catalysts or deep eutectic solvents, to improve the environmental footprint and reusability of the synthetic process.[10]

References

- Chenicek, J. A. (1958). Alkylation of hydroquinone. U.S. Patent 2,832,808.

-

Zhang, J., & Wang, S. (2010). Study on process of selective synthesis of 2-tert-butylhydroquinone. ResearchGate. [Link]

-

The Science Snail. (2018). Synthesis of isobutylbenzene from benzene. Retrieved from [Link]

- Wang, J., et al. (2013). Preparation method for co-production of TBHQ (tertiary butylhydroquinone) and butylated hydroxyanisole. CN Patent 103044209B.

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-tert-butyl-4-hydroxyanisole. Retrieved from [Link]

- Cook, C. D., & Woodworth, R. C. (1953). THE OXIDATION OF PHENOLS: II. THE OXIDATION OF 2,4-DI-t-BUTYLPHENOL WITH PEROXY RADICALS. Journal of the American Chemical Society, 75(24), 6242–6244.

- Samant, S. D., et al. (2009). Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone. U.S. Patent Application US20090312582A1.

-

Majumdar, S., & Panda, G. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 9(59), 34509-34551. National Center for Biotechnology Information. [Link]

- Samant, S. D., et al. (2009). Improvement in synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone. CN Patent 101583586B.

-

Science.gov. (n.d.). tert-butyl hydroquinone tbhq: Topics by Science.gov. Retrieved from [Link]

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

-

NROChemistry. (2021). Reimer-Tiemann Reaction. YouTube. [Link]

-

Scilit. (n.d.). THE OXIDATION OF PHENOLS: II. THE OXIDATION OF 2,4-DI-t-BUTYLPHENOL WITH PEROXY RADICALS. Retrieved from [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30349, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93144, 2-Isobutylphenol. Retrieved from [Link]

-

Su, S., et al. (2017). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 7(58), 36585-36591. Royal Society of Chemistry. [Link]

-

Zhang, Y., et al. (2018). Synthesis of 2,5-bis(2-benzothiazolyl)hydroquinone (compound 4). ResearchGate. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US2832808A - Alkylation of hydroquinone - Google Patents [patents.google.com]

- 7. CN103044209B - Preparation method for co-production of TBHQ (tertiary butylhydroquinone) and butylated hydroxyanisole - Google Patents [patents.google.com]

- 8. All Categories - The Science Snail [sciencesnail.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]

2-isobutylbenzene-1,4-diol chemical properties.

An In-depth Technical Guide to the Chemical Properties of 2-isobutylbenzene-1,4-diol

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, potential synthesis, and predicted characteristics of this compound (CAS No. 4197-78-8). Given the limited direct experimental data available in peer-reviewed literature for this specific molecule, this document employs a comparative approach, leveraging the well-documented properties of its close structural isomer, 2-tert-butylbenzene-1,4-diol (tert-Butylhydroquinone, TBHQ), and foundational principles of organic chemistry. This guide is intended for researchers, chemists, and drug development professionals, offering a robust predictive framework to stimulate and inform future experimental investigation into this promising antioxidant candidate.

Introduction and Structural Analysis

This compound is an aromatic organic compound belonging to the hydroquinone family. Its structure features a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and an isobutyl group at position 2. While possessing the same molecular formula (C₁₀H₁₄O₂) and molecular weight (166.22 g/mol ) as the widely used antioxidant TBHQ, the structural difference—an isobutyl versus a tert-butyl group—has significant implications for its physicochemical properties, reactivity, and potential biological interactions.[1][2] This guide will dissect these differences to build a detailed profile of the title compound.

Caption: Comparative structures of this compound and TBHQ.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of a molecule are dictated by its structure. By comparing the known data for TBHQ with the limited data for this compound, we can predict its behavior. The primary difference, the isobutyl group, is less sterically hindered but has a similar electron-donating effect compared to the tert-butyl group.

| Property | This compound (Predicted/Known) | 2-tert-butylbenzene-1,4-diol (TBHQ) | Rationale for Prediction |

| CAS Number | 4197-78-8 | 1948-33-0 | - |

| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | - |

| Molecular Weight | 166.22 g/mol [1] | 166.22 g/mol [2] | - |

| Appearance | Predicted: White to off-white crystalline solid | Tan powder[2] | Similar to other hydroquinones. |

| Melting Point | Predicted: < 127 °C | 127-129 °C[2] | The less compact, more flexible isobutyl group may disrupt crystal lattice packing compared to the bulky, symmetrical tert-butyl group, likely resulting in a lower melting point. |

| Boiling Point | Predicted: ~270 °C | 273 °C[2] | Boiling points for isomers of this size are often similar; minor differences would be expected. |

| Solubility in Water | Predicted: Slightly soluble | Slightly soluble[2] | The dominant hydroquinone moiety and similar overall polarity suggest comparable slight solubility in water. |

| LogP | Predicted: ~2.5 - 3.0 | 2.39 (Experimental) | The isobutyl group is slightly less lipophilic than the tert-butyl group, but the overall lipophilicity will be in a similar range. |

| Hydrogen Bond Donor Count | 2[1] | 2 | Two hydroxyl groups. |

| Hydrogen Bond Acceptor Count | 2[1] | 2 | Two hydroxyl groups. |

Synthesis and Reactivity

Proposed Synthesis Pathway

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis

-

Step 1: Friedel-Crafts Acylation.

-

To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane), add isobutyryl chloride dropwise.

-

Slowly add a solution of 1,4-dimethoxybenzene in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it over ice and hydrochloric acid. Extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the intermediate ketone.

-

-

Step 2: Clemmensen or Wolff-Kishner Reduction.

-

Clemmensen: Reflux the ketone from Step 1 with amalgamated zinc and concentrated hydrochloric acid.

-

Wolff-Kishner: Heat the ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol).

-

After completion, work up the reaction mixture to isolate the alkylated product, 1-isobutyl-2,5-dimethoxybenzene. Purify via column chromatography.

-

-

Step 3: Demethylation.

-

Dissolve the product from Step 2 in a suitable solvent like dichloromethane.

-

Cool the solution to 0 °C or lower and add a demethylating agent such as boron tribromide (BBr₃) or concentrated hydrobromic acid (HBr) dropwise.

-

Stir the reaction until the demethylation is complete (monitored by TLC).

-

Carefully quench the reaction with water or methanol.

-

Extract the product, purify by recrystallization or column chromatography to obtain pure this compound.

-

Core Reactivity: Antioxidant Mechanism

The defining characteristic of the hydroquinone scaffold is its ability to act as a potent antioxidant. This function stems from the ability of the hydroxyl groups to donate a hydrogen atom to neutralize damaging free radicals, thereby terminating oxidative chain reactions.[4] this compound is expected to be an excellent antioxidant, functioning via the same mechanism as TBHQ.

The process involves two primary steps:

-

Initial Scavenging: The hydroquinone (Ar(OH)₂) donates a hydrogen atom to a free radical (R•), forming a relatively stable semiquinone radical (Ar(OH)O•) and a neutralized species (RH).

-

Further Reaction: The semiquinone radical can then either donate its second hydrogen atom to another radical or undergo disproportionation to form the corresponding quinone and regenerate a hydroquinone molecule.

Caption: Free-radical scavenging mechanism of this compound.

The electron-donating nature of the isobutyl group enhances the stability of the resulting semiquinone radical, making the initial hydrogen donation more favorable and thus potentiating its antioxidant activity.

Oxidation to Benzoquinone

A characteristic reaction of hydroquinones is their oxidation to the corresponding 1,4-benzoquinones. This can be achieved using a variety of mild oxidizing agents, such as potassium dichromate in acidic conditions.[5] This reaction is fundamental to the redox chemistry of this class of compounds and is a key transformation to consider in its application and stability profile. The expected product would be 2-isobutyl-1,4-benzoquinone.

Predicted Spectroscopic Profile

While experimental spectra are not publicly available, a reliable prediction of the key features can be made based on the molecular structure. This is invaluable for compound identification and characterization in a research setting.

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~6.5-7.0 ppm), likely appearing as a doublet, a singlet, and a doublet of doublets due to the substitution pattern. Hydroxyl Protons: Two broad singlets (variable shift, ~4-6 ppm), which will exchange with D₂O. Isobutyl Protons: A doublet (~2.5 ppm, -CH₂-), a multiplet (~1.8 ppm, -CH-), and a doublet (~0.9 ppm, 2x -CH₃). |

| ¹³C NMR | Aromatic Carbons: Six distinct signals in the aromatic region (~115-150 ppm). Two signals will be shifted significantly downfield due to attachment to the oxygen atoms. Isobutyl Carbons: Three signals in the aliphatic region (~20-40 ppm) corresponding to the -CH₂-, -CH-, and -CH₃ carbons. |

| IR Spectroscopy | O-H Stretch: A strong, broad band around 3200-3500 cm⁻¹ characteristic of the hydroxyl groups. C-H (Aromatic) Stretch: Peaks just above 3000 cm⁻¹. C-H (Aliphatic) Stretch: Strong peaks just below 3000 cm⁻¹. C=C (Aromatic) Stretch: Medium intensity peaks in the 1500-1600 cm⁻¹ region. |

Potential Applications and Research Directions

The structural similarity to TBHQ and the robust antioxidant potential predicted by its hydroquinone core suggest several key application areas for investigation.

-

Preservative and Antioxidant: this compound could serve as a highly effective antioxidant in foods, cosmetics, and industrial products like oils and plastics to prevent oxidative degradation.[2][4] Its potentially different solubility and partitioning behavior due to the isobutyl group might offer advantages over TBHQ in specific formulations.

-

Pharmaceutical Intermediate: The isobutylbenzene moiety is a key structural feature in the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[6][7] The functionalized hydroquinone ring of this compound makes it an attractive starting material or intermediate for the synthesis of novel drug candidates, combining the known pharmacophore of ibuprofen with the redox properties of hydroquinone.

-

Polymer Chemistry: Like other diols, it could be investigated as a monomer or cross-linking agent in the synthesis of polyesters and polyurethanes, potentially imparting antioxidant properties directly into the polymer backbone.[8]

Safety and Toxicology (Inferred)

No specific toxicological data for this compound is available. However, based on related compounds, a preliminary hazard assessment can be inferred.

-

Analogy to TBHQ: TBHQ is considered safe for consumption at low levels but can be associated with toxicity at very high doses.[9] Similar dose-dependent effects would be expected for the isobutyl isomer.

-

Analogy to Hydroquinone: Hydroquinone itself can be a skin irritant and sensitizer. Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.

-

GHS Classification (Predicted): It would likely carry warnings similar to other alkylated hydroquinones, including potential for skin/eye irritation and harm if swallowed in large quantities. All new compounds require rigorous toxicological evaluation before any commercial application.

Conclusion

This compound represents an intriguing, yet under-investigated, chemical entity. This guide establishes a strong theoretical and predictive foundation for its properties based on fundamental chemical principles and comparative analysis with its well-known isomer, TBHQ. Its predicted potent antioxidant activity, coupled with its structural relationship to pharmacologically relevant motifs, makes it a compelling target for future research. The proposed synthesis pathways and predicted spectroscopic data herein provide a clear roadmap for researchers to begin experimental validation and unlock the potential of this versatile molecule in materials science, food chemistry, and drug development.

References

- Guidechem. (n.d.). What are the applications and chemical properties of 2-Butene-1,4-diol?

- PubChem. (n.d.). 2-Butyne-1,4-diol | C4H6O2. National Center for Biotechnology Information.

- Guidechem. (n.d.). This compound 4197-78-8 wiki.

- ChemicalBook. (2023, October 17). The synthesis method of 2-Butene-1,4-diol.

- Wikipedia. (n.d.). tert-Butylhydroquinone.

- Wikipedia. (n.d.). Isobutylbenzene.

- Benchchem. (n.d.). Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone: Application Notes and Protocols.

- Wellt Chemicals. (2024, January 18). Guide to Antioxidant TBHQ: Everything You Need to Know.

- Synaptic - Central College. (2019, April 11). Ibuprofen Synthesis.

- PubChem. (n.d.). 2-Butene-1,4-diol | C4H8O2. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Butene-1,4-diol, (2Z)- | C4H8O2. National Center for Biotechnology Information.

- The Science Snail. (2018, November 10). Synthesis of isobutylbenzene from benzene.

- PubChem. (n.d.). 2-(Butan-2-yl)benzene-1,4-diol. National Center for Biotechnology Information.

- Fisher Scientific. (2012, February 27). SAFETY DATA SHEET: (Z)-2-Butene-1,4-diol.

- PubMed Central. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. National Center for Biotechnology Information.

- Google Patents. (n.d.). US5932753A - Process for producing 2-methyl-1,4-benzoquinone.

- NIST. (n.d.). 2-Butyne-1,4-diol. National Institute of Standards and Technology.

- Organic Chemistry Portal. (n.d.). 1,4-Benzoquinone, BQ.

- ChemicalBook. (n.d.). 1,4-Benzoquinone synthesis.

- Protein Data Bank. (n.d.). 2-Isopropyl-1,4-benzenediol.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: Isobutylbenzene.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:4197-78-8.

- FoodAdditives.net. (2020, June 1). What is TBHQ (E319) in food: Uses, Mechanism and Safety.

- Chemex. (n.d.). 2-Butene-1,4-diol: Synthesis and Applications in Industrial Chemistry.

- Merck Millipore. (2022, August 24). SAFETY DATA SHEET: Isobutylbenzene for synthesis.

- ResearchGate. (n.d.). Ibuprofen: synthesis and properties.

- ResearchGate. (n.d.). (PDF) Alkyl-1,4-Benzoquinones - From Synthesis to Application.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind TBHQ: Antioxidant Mechanisms Explained. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Compound Interest. (2016, November 1). The Infrared Spectroscopy of Alkenes.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. tert-Butylhydroquinone - Wikipedia [en.wikipedia.org]

- 3. All Categories - The Science Snail [sciencesnail.com]

- 4. welltchemicals.com [welltchemicals.com]

- 5. 1,4-Benzoquinone synthesis - chemicalbook [chemicalbook.com]

- 6. Isobutylbenzene - Wikipedia [en.wikipedia.org]

- 7. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 8. nbinno.com [nbinno.com]

- 9. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Isobutylbenzene-1,4-diol: Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-isobutylbenzene-1,4-diol. While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages a data-driven approach by analyzing structurally analogous compounds—2-tert-butylhydroquinone (TBHQ), isobutylbenzene, and hydroquinone—to predict and interpret the expected spectroscopic signatures. This guide is designed to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and antioxidant research, enabling them to identify, characterize, and assess the purity of this compound and related hydroquinone derivatives.

Introduction: The Significance of this compound

This compound, a member of the hydroquinone family, is a molecule of significant interest due to the well-established antioxidant properties of its structural class. Hydroquinones are known to act as potent radical scavengers, a characteristic attributed to the facile donation of a hydrogen atom from their hydroxyl groups to form stable phenoxyl radicals. The nature and position of substituents on the benzene ring can modulate this antioxidant activity, as well as influence other physicochemical properties such as solubility and bioavailability. The isobutyl group in this compound introduces a non-polar, sterically bulky moiety that is expected to impact its biological activity and physical characteristics compared to its parent compound, hydroquinone.

Accurate and unambiguous characterization of this compound is paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the molecular structure and assessing the purity of this compound. This guide will delve into the predicted spectroscopic data for this compound, providing a detailed analysis based on the established spectral features of its analogs.

Molecular Structure and Predicted Spectroscopic Correlations

The molecular structure of this compound is the foundation for predicting its spectroscopic behavior. The key structural features include a 1,4-disubstituted benzene ring with two hydroxyl groups (a hydroquinone core) and an isobutyl substituent at the 2-position.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular framework can be constructed.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the hydroxyl protons, and the protons of the isobutyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic H (H-3, H-5, H-6) | 6.5 - 7.0 | m | 3H | The exact shifts and coupling patterns will depend on the electronic effects of the substituents. |

| Hydroxyl OH (2x) | 8.0 - 9.5 | br s | 2H | Chemical shift can be variable and dependent on concentration and solvent. |

| Isobutyl CH | ~1.8 - 2.0 | m | 1H | Expected to be a multiplet due to coupling with the adjacent CH₂ and two CH₃ groups. |

| Isobutyl CH₂ | ~2.4 - 2.6 | d | 2H | Coupled to the isobutyl CH proton. |

| Isobutyl CH₃ (2x) | ~0.8 - 1.0 | d | 6H | Doublet due to coupling with the isobutyl CH proton. |

Rationale for Predictions:

-

Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl groups and the weakly electron-donating isobutyl group. Data from hydroquinone and isobutylbenzene suggest a range of 6.5-7.5 ppm for these protons[1][2].

-

Hydroxyl Protons: In DMSO-d₆, phenolic hydroxyl protons typically appear as broad singlets at a downfield chemical shift, as seen in hydroquinone spectra[1].

-

Isobutyl Group Protons: The signals for the isobutyl group are predicted based on the known spectrum of isobutylbenzene, with slight shifts anticipated due to the presence of the hydroxyl groups on the ring[2]. The characteristic doublet for the six equivalent methyl protons and the multiplet for the methine proton are key identifiers.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C-OH (C-1, C-4) | 145 - 155 | Downfield shift due to the electronegative oxygen atom. |

| Aromatic C-isobutyl (C-2) | 125 - 135 | Substituted aromatic carbon. |

| Aromatic C-H (C-3, C-5, C-6) | 115 - 125 | Shielded by the electron-donating groups. |

| Isobutyl CH | ~30 - 35 | |

| Isobutyl CH₂ | ~45 - 50 | |

| Isobutyl CH₃ (2x) | ~20 - 25 |

Rationale for Predictions:

-

Aromatic Carbons: The chemical shifts are estimated based on data for hydroquinone and isobutylbenzene[3][4]. The carbons bearing the hydroxyl groups will be the most downfield among the aromatic signals.

-

Isobutyl Group Carbons: The chemical shifts are predicted to be similar to those observed in isobutylbenzene[4].

Figure 2. General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C-H, and C=C bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, broad | Characteristic of hydrogen-bonded hydroxyl groups. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong | From the isobutyl group. |

| C=C stretch (aromatic) | 1500 - 1600 | Medium | |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

Rationale for Predictions:

-

O-H Stretch: The broad and strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the hydroxyl groups and is a key feature in the IR spectra of phenols like hydroquinone[5][6].

-

C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the isobutyl group (below 3000 cm⁻¹)[7][8].

-

Aromatic C=C Stretches: Multiple bands in the 1500-1600 cm⁻¹ region are characteristic of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 166, corresponding to the molecular weight of C₁₀H₁₄O₂.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃): A fragment at m/z = 151.

-

Loss of a propyl group (-C₃H₇): A significant fragment at m/z = 123, resulting from benzylic cleavage, which is a common fragmentation pathway for alkylbenzenes.

-

Fragments characteristic of the hydroquinone core: Peaks corresponding to the hydroquinone cation radical (m/z = 110) may also be observed.

-

Rationale for Predictions:

-

The predicted molecular ion is based on the compound's molecular formula[3].

-

The fragmentation pattern is predicted by considering the established fragmentation of isobutylbenzene, which readily undergoes benzylic cleavage, and the fragmentation of hydroquinone[9][10][11][12][13][14]. The isobutyl side chain is expected to be the primary site of initial fragmentation.

Figure 3. Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Acquisition of a ¹H NMR Spectrum

This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆), high purity

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Vortex mixer

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ to the vial. c. Add a small drop of TMS to the solution using a clean pipette. d. Securely cap the vial and vortex until the sample is completely dissolved. e. Transfer the solution to a clean NMR tube using a Pasteur pipette.

-

Instrument Setup and Calibration: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Tune and match the probe for the ¹H frequency. d. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio. d. Set the relaxation delay to at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

-

Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Apply a baseline correction. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. e. Integrate all the peaks in the spectrum. f. Analyze the chemical shifts, coupling patterns, and integrals to confirm the structure of this compound.

Self-Validation:

-

The TMS signal at 0.00 ppm serves as an internal reference for chemical shift calibration.

-

The integration of the peaks should correspond to the number of protons in each environment, providing an internal check on the purity and structure.

-

The characteristic splitting patterns (e.g., the doublet for the isobutyl methyl groups) must be observed as predicted.

Conclusion

This technical guide provides a detailed, data-driven prediction of the spectroscopic characteristics of this compound. By leveraging the known spectral data of its structural analogs, researchers can confidently identify and characterize this compound using standard spectroscopic techniques. The provided experimental protocol for ¹H NMR acquisition offers a robust method for obtaining high-quality data for structural verification and purity assessment. This guide serves as a foundational resource for scientists and professionals working with this compound, facilitating its further investigation and application in various scientific disciplines.

References

-

Human Metabolome Database. (n.d.). Hydroquinone ¹³C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). ¹H NMR: Intermediate Level, Spectrum 17. Retrieved from [Link]

-

Alichem. (n.d.). 538-93-2 Isobutylbenzene C10H14, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

-

SpectraBase. (n.d.). Hydroquinone. Retrieved from [Link]

-

PubChem. (n.d.). Isobutylbenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectrum of: Hydroquinone (a), Hydroquinone protected (b), Stearic acid (c), SA-hydroquinone ester protected (d), SA-hydroquinone ester deprotected (e). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Hydroquinone. Retrieved from [Link]

-

SpectraBase. (n.d.). Isobutylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Di-tert-butylhydroquinone. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum for hydroquinone + ethylene. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR experimental chemical shifts for hydroquinone skeleton. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-nMr spectrum of hydroquinone and sPHD-based poly(ether sulfone). Retrieved from [Link]

-

NIST. (n.d.). Hydroquinone IR Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Hydroquinone Mass Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Hydroquinone MS (GC). Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2-methylpropyl)-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2-methylpropyl)- IR Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3,5-Tris(isobutyl)-benzene. Retrieved from [Link]

-

PubChem. (n.d.). Tert-Butylhydroquinone. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butylhydroquinone. Retrieved from [Link]

Sources

- 1. Hydroquinone(123-31-9) 1H NMR spectrum [chemicalbook.com]

- 2. Isobutylbenzene(538-93-2) 1H NMR spectrum [chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Isobutylbenzene(538-93-2) 13C NMR [m.chemicalbook.com]

- 5. Hydroquinone(123-31-9) IR Spectrum [m.chemicalbook.com]

- 6. Hydroquinone [webbook.nist.gov]

- 7. Isobutylbenzene(538-93-2) IR Spectrum [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Isobutylbenzene(538-93-2) MS spectrum [chemicalbook.com]

- 10. Hydroquinone(123-31-9) MS [m.chemicalbook.com]

- 11. Hydroquinone [webbook.nist.gov]

- 12. Hydroquinone [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzene, (2-methylpropyl)- [webbook.nist.gov]

Introduction: The Imperative for Structural Verification

An In-depth Technical Guide to the NMR Analysis of 2-isobutylbenzene-1,4-diol

In the realm of drug discovery and materials science, the unequivocal structural confirmation of novel or synthesized compounds is paramount. This compound, a substituted hydroquinone, presents a unique analytical challenge due to its combination of an aromatic core, flexible alkyl chain, and labile hydroxyl protons. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for its characterization, providing granular insights into atomic connectivity and molecular architecture.

This guide eschews a rudimentary step-by-step format. Instead, it offers a holistic analytical strategy, mirroring the thought process of a seasoned spectroscopist. We will dissect the molecule's spectral features, rationalize experimental choices, and build a self-validating analytical workflow that progresses from foundational one-dimensional (1D) experiments to advanced two-dimensional (2D) correlation techniques for unambiguous structural elucidation.

Molecular Architecture and Atom Numbering

A logical and consistent numbering system is the foundation of spectral assignment. The structure of this compound is presented below, with each unique carbon and proton environment systematically labeled. This convention will be used throughout the guide.

Caption: Structure of this compound with atom numbering.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental dataset for structural analysis. A successful outcome hinges on meticulous sample preparation and a clear understanding of the expected spectral patterns.

Expertise in Action: The Critical Choice of Solvent

For molecules containing exchangeable protons, such as the hydroxyl groups in this compound, solvent selection is not a trivial detail; it is a critical experimental parameter that dictates the quality of the data.

-

Aprotic, Non-Hydrogen Bonding Solvents (e.g., CDCl₃): In chloroform-d, the hydroxyl protons (1-OH, 4-OH) undergo rapid chemical exchange. This often leads to broad, poorly resolved signals that may not couple to neighboring protons. In some cases, they can exchange with residual water, potentially disappearing from the spectrum entirely.

-

Aprotic, Hydrogen-Bonding Solvents (e.g., DMSO-d₆): Dimethyl sulfoxide-d₆ is the preferred choice for this class of compound. It acts as a hydrogen bond acceptor, which significantly slows the exchange rate of the phenolic protons.[1][2] This results in sharper, more distinct signals for the -OH groups, allowing for their definitive observation and assignment. The choice of solvent can significantly impact the chemical shifts of these phenolic compounds.[3][4]

Protocol 1: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9 atom % D).

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.

-

Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before initiating data acquisition.

Anticipating the Spectrum: ¹H NMR Predictions

Based on the molecular structure and data from analogous compounds like isobutylbenzene and substituted hydroquinones, we can predict the ¹H NMR spectrum.[5][6]

-

Aromatic Region (δ 6.5-7.0 ppm): Three protons (H3, H5, H6) are attached to the benzene ring. Due to the electron-donating effects of the hydroxyl and alkyl groups, these will be shielded relative to benzene (δ 7.3 ppm). We expect a complex splitting pattern due to ortho and meta coupling.

-

Hydroxyl Protons (δ 8.0-9.5 ppm in DMSO-d₆): The two phenolic protons (1-OH, 4-OH) will appear as singlets (or broad singlets) significantly downfield due to hydrogen bonding with the solvent.[7]

-

Isobutyl Group (δ 0.8-2.5 ppm): This group gives rise to three distinct signals:

-

H9/H10 (Methyl): A doublet, integrating to 6H, due to coupling with H8.

-

H8 (Methine): A multiplet (nonet), integrating to 1H, due to coupling with the six methyl protons and the two methylene protons.

-

H7 (Methylene): A doublet, integrating to 2H, due to coupling with H8. This is the benzylic position and will be the most downfield signal of the isobutyl group.

-

Data Summary: Predicted ¹H and ¹³C NMR Assignments

The following tables summarize the predicted chemical shifts and multiplicities for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Atom Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H9 / H10 | ~ 0.85 | Doublet (d) | 6H | ~ 6.7 |

| H8 | ~ 1.80 | Multiplet (m) | 1H | - |

| H7 | ~ 2.40 | Doublet (d) | 2H | ~ 7.2 |

| H3, H5, H6 | 6.50 - 6.70 | Multiplets (m) | 3H | - |

| 1-OH, 4-OH | 8.50 - 9.50 | Broad Singlet (br s) | 2H | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Atom Label | Predicted δ (ppm) | Notes |

|---|---|---|

| C9 / C10 | ~ 22.5 | Methyl carbons |

| C8 | ~ 29.5 | Methine carbon |

| C7 | ~ 44.0 | Benzylic methylene carbon |

| C3, C5, C6 | 113.0 - 118.0 | Aromatic CH |

| C2 | ~ 128.0 | Quaternary aromatic C (ipso-isobutyl) |

| C1, C4 | 148.0 - 152.0 | Quaternary aromatic C (ipso-hydroxyl) |

Note: Predicted values are estimates based on data for isobutylbenzene and various substituted hydroquinones.[8][9]

Part 2: Unambiguous Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a strong foundation, overlapping signals in the aromatic region and the need to definitively link the isobutyl group to the hydroquinone core necessitate the use of 2D NMR.[10][11] These experiments reveal through-bond correlations, providing an irrefutable map of the molecular structure.

The Strategic Workflow for Structural Validation

A logical progression of 2D experiments ensures a comprehensive and self-validating analysis.

Caption: A strategic workflow for the complete NMR analysis of a small molecule.

Protocol 2: 2D NMR Data Acquisition

-

Shimming: Ensure the magnetic field homogeneity is optimized on the prepared sample.

-

¹H Spectrum: Acquire a high-quality 1D ¹H spectrum to determine spectral width and pulse calibration.

-

COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY (gCOSY) experiment. This will reveal scalar-coupled protons, invaluable for tracing the isobutyl spin system and resolving couplings in the aromatic region.[12][13]

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC experiment. This spectrum correlates each proton signal with the carbon to which it is directly attached, providing definitive C-H assignments.[10][14]

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC experiment, optimized for 2-3 bond correlations (typically J = 8 Hz). This is the keystone experiment for connecting molecular fragments.[13][15][16]

Interpreting the 2D Data: Assembling the Puzzle

-

COSY: Will show a clear correlation path: H9/H10 ↔ H8 ↔ H7 . It will also show correlations between the aromatic protons (e.g., H5 ↔ H6).

-

HSQC: Will produce cross-peaks connecting the proton signals to their corresponding carbon signals as listed in Tables 1 and 2 (e.g., δ(H7) with δ(C7), δ(H8) with δ(C8), etc.).

-

HMBC: Provides the most critical long-range connectivity information, confirming the overall structure.

Sources

- 1. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tert-Butylhydroquinone(1948-33-0) 1H NMR spectrum [chemicalbook.com]

- 6. Isobutylbenzene(538-93-2) 1H NMR [m.chemicalbook.com]

- 7. 2,5-Di-tert-butylhydroquinone(88-58-4) 1H NMR spectrum [chemicalbook.com]

- 8. 2,5-Di-tert-butylhydroquinone | C14H22O2 | CID 2374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isobutylbenzene(538-93-2) 13C NMR spectrum [chemicalbook.com]

- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. omicsonline.org [omicsonline.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. emerypharma.com [emerypharma.com]

crystal structure of 2-isobutylbenzene-1,4-diol

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Isobutylbenzene-1,4-diol

Abstract

Introduction: The Significance of this compound

This compound belongs to the hydroquinone family, a class of compounds known for their antioxidant properties and prevalence in various biological systems and industrial applications. The introduction of an isobutyl group to the hydroquinone moiety modifies its lipophilicity and steric profile, which can significantly influence its chemical reactivity, biological activity, and solid-state properties. In the context of drug development, understanding the three-dimensional structure of this molecule is paramount. A crystal structure provides unequivocal proof of its chemical identity, reveals its preferred conformation, and, most importantly, elucidates the intricate network of intermolecular interactions that govern its packing in the solid state. This information is critical for polymorphism screening, formulation development, and understanding potential interactions with biological targets.

This guide will provide a detailed roadmap for elucidating the crystal structure of this compound, thereby enabling a deeper understanding of its structure-property relationships.

Synthesis and Crystallization: From Powder to Single Crystal

The first and often most challenging step in crystal structure determination is obtaining a high-quality single crystal suitable for X-ray diffraction.[1] This requires a pure sample and a carefully controlled crystallization process.

Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts alkylation of hydroquinone. A similar procedure has been reported for the synthesis of 2-tert-butylhydroquinone.[2]

Protocol 1: Synthesis of this compound

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve hydroquinone (1 equivalent) in a suitable solvent such as toluene.

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as phosphoric acid (H₃PO₄).[2] The acid protonates the alkene (isobutylene) or alcohol (isobutanol), generating a carbocation electrophile.

-

Alkylation : Slowly add isobutylene gas or isobutanol (1.1 equivalents) to the stirred solution at a controlled temperature (e.g., 80-100 °C). The electron-rich hydroquinone ring will attack the carbocation, leading to the formation of the alkylated product.

-

Work-up : After the reaction is complete (monitored by Thin Layer Chromatography), cool the mixture to room temperature. Wash the organic layer with water and brine to remove the catalyst and any water-soluble byproducts.

-

Purification : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to obtain pure this compound.

Crystallization Methodologies

Growing single crystals is often described as an art, but a systematic approach can significantly increase the chances of success. The key is to allow the molecules to self-assemble slowly into a well-ordered lattice.[1]

Table 1: Common Crystallization Techniques for Small Organic Molecules

| Method | Description | Key Considerations |

| Slow Evaporation | A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely capped vial.[1] | The choice of solvent is critical. The ideal solvent should have a moderate boiling point and dissolve the compound reasonably well. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[3] | The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization. |

| Antisolvent Crystallization | An "anti-solvent" is slowly added to a solution of the compound, causing it to precipitate.[3] | The rate of addition of the anti-solvent is crucial; a very slow rate is required for the growth of single crystals rather than an amorphous powder. |

The choice of solvent is paramount. A preliminary screening of the solubility of this compound in various common solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) is recommended.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline material.[4][5]

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection

Protocol 2: SC-XRD Data Collection

-

Crystal Selection and Mounting : Under a microscope, select a well-formed crystal with sharp edges and no visible cracks, typically 0.1-0.4 mm in its largest dimensions.[6] Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Instrument Setup : Place the mounted crystal on the diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector and a low-temperature device (e.g., a cryojet) to cool the crystal (usually to 100 K) to minimize thermal vibrations and radiation damage.[7]

-

Unit Cell Determination : Collect a few initial frames to locate the diffraction spots. The positions of these spots are used by the software to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's orientation matrix.[8]

-

Data Collection Strategy : Based on the determined unit cell and Bravais lattice, the software will calculate an optimal strategy for collecting a complete dataset. This involves a series of scans through different crystal orientations (e.g., omega and phi scans) to measure the intensities of a large number of unique reflections.[6][8]

-

Data Integration and Scaling : After data collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for factors like background noise, Lorentz-polarization effects, and absorption. The data is then scaled to account for variations in crystal illumination and detector response.[9]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography: the intensities of the diffracted X-rays are measured, but their phases are lost. Solving the structure involves finding these phases.

-

Structure Solution : For small molecules like this compound, direct methods or intrinsic phasing, as implemented in programs like SHELXT, are typically used to solve the phase problem and generate an initial electron density map.[10] This map should reveal the positions of most non-hydrogen atoms.

-

Structure Refinement : The initial atomic model is then refined against the experimental data using a least-squares minimization procedure, commonly with the program SHELXL.[11][12] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[10]

The quality of the final refined structure is assessed by several factors, including the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF).

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄O₂ |

| Formula Weight | 166.22 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | (To be determined) |

| Space Group | (To be determined) |

| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? g/cm³ |

| Final R indices [I>2σ(I)] | R1 = ?, wR2 = ? |

| Goodness-of-fit on F² | ? |

Structural Analysis: Unveiling Molecular and Supramolecular Features

Once the structure is solved and refined, a detailed analysis can be performed to understand its chemical and physical properties.

Molecular Geometry

The refined structure will provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data confirms the covalent structure and reveals the molecule's preferred conformation in the solid state. Key aspects to analyze include the planarity of the benzene ring and the orientation of the isobutyl group and the hydroxyl protons.

Intermolecular Interactions and Hirshfeld Surface Analysis

The packing of molecules in a crystal is governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting material properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[13][14]

Caption: Conceptual diagram of a Hirshfeld surface enclosing a molecule.

A Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all its neighbors.[15] By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts.[16]

-

d_norm Surface : Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds. White and blue regions represent contacts at or longer than the van der Waals separation, respectively.[16]

-

Fingerprint Plots : These 2D histograms summarize all intermolecular contacts, providing a quantitative breakdown of the contribution of different interaction types (e.g., O···H, H···H, C···H) to the overall crystal packing.[13][15]

For this compound, strong O-H···O hydrogen bonds between the hydroxyl groups are expected to be a dominant feature, likely forming chains or networks that define the crystal packing. Weaker C-H···O and C-H···π interactions may also play a significant role.

Conclusion

This technical guide has presented a comprehensive, step-by-step methodology for determining and analyzing the . By following the outlined protocols for synthesis, crystallization, single-crystal X-ray diffraction, and structural analysis, researchers can obtain a high-fidelity three-dimensional model of this molecule. The resulting structural information, particularly the insights into intermolecular interactions gained from techniques like Hirshfeld surface analysis, is invaluable for professionals in chemistry and drug development, providing a solid foundation for understanding and manipulating the solid-state properties of this important hydroquinone derivative.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

ResearchGate. (n.d.). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(6), 736-742. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 22, 2026, from [Link]

-

Oreate AI Blog. (2026, January 19). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (15), 2009-2011. [Link]

-

Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

-

EPFL. (n.d.). Crystallization of small molecules. Retrieved January 22, 2026, from [Link]

-

University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 22, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved January 22, 2026, from [Link]

-

Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

-

YouTube. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. [Link]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

-

University of Saskatchewan. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

-

ResearchGate. (n.d.). Study on process of selective synthesis of 2-tert-butylhydroquinone. Retrieved January 22, 2026, from [Link]

- Google Sites. (n.d.).

Sources

- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 4. sptlabtech.com [sptlabtech.com]

- 5. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 6. sssc.usask.ca [sssc.usask.ca]

- 7. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. X-ray Data Collection Course [mol-xray.princeton.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 14. Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions - Oreate AI Blog [oreateai.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Solubility of 2-Isobutylbenzene-1,4-diol in Organic Solvents: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands out as a critical determinant of a drug's formulation, bioavailability, and overall efficacy. This technical guide provides an in-depth examination of the solubility characteristics of 2-isobutylbenzene-1,4-diol (also known as isobutylhydroquinone), a substituted hydroquinone with potential applications stemming from its antioxidant and bioactive properties.

While specific experimental solubility data for this compound is not extensively published, this guide will synthesize foundational chemical principles, predictive analytics based on its structure, and comparative data from analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for its handling and application. We will explore the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and discuss the practical implications for pharmaceutical formulation.

Physicochemical Profile of this compound

The solubility of a molecule is intrinsically linked to its structural and electronic properties. This compound is an aromatic diol with a molecular structure that features both hydrophilic and lipophilic regions, creating a nuanced solubility profile.

The molecule consists of a polar hydroquinone head (the benzene ring with two hydroxyl groups) capable of forming strong hydrogen bonds, and a non-polar isobutyl tail that contributes to its lipophilicity. The interplay between these two features dictates its affinity for various solvents.

Key computed physicochemical parameters are summarized below, providing a quantitative basis for predicting solubility behavior.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[2] |

| Molecular Weight | 166.22 g/mol | PubChem[2] |

| Hydrogen Bond Donors | 2 | Guidechem[1] |

| Hydrogen Bond Acceptors | 2 | Guidechem[1] |

| Topological Polar Surface Area | 40.5 Ų | Guidechem[1] |

| Computed XLogP3 | 2.2 | PubChem[2] |

The presence of two hydrogen bond donors and acceptors on the hydroquinone ring suggests a strong potential for interaction with polar, protic solvents.[1][2] However, the computed XLogP3 value of 2.2 indicates a significant degree of lipophilicity, suggesting that the compound will also exhibit considerable solubility in less polar organic solvents.[2] This value is higher than that of its parent compound, hydroquinone, due to the addition of the four-carbon isobutyl group, predicting a comparatively lower water solubility and higher solubility in non-polar environments.

Theoretical Principles and Solubility Predictions

The principle of "like dissolves like" is the cornerstone of solubility prediction. The dual nature of this compound—possessing both a polar aromatic diol system and a non-polar alkyl group—governs its solubility across a spectrum of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The two hydroxyl groups of this compound will readily engage in hydrogen bonding with alcohol solvents, leading to high solubility.[3] The parent compound, hydroquinone, is highly soluble in ethanol (46.4 g/100 g at 30 °C) and methanol.[4][5] The structurally similar tert-butylhydroquinone (TBHQ) is also highly soluble in ethanol.[6] Therefore, This compound is predicted to be highly soluble in polar protic solvents like ethanol and methanol.

-